SH5-07

Catalog No.
S543126
CAS No.
1456632-41-9
M.F
C29H28F5N3O5S
M. Wt
625.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SH5-07

CAS Number

1456632-41-9

Product Name

SH5-07

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide

Molecular Formula

C29H28F5N3O5S

Molecular Weight

625.6 g/mol

InChI

InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39)

InChI Key

QPSUYVALAOXFGL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SH5 07; SH507; SH5-07

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

The exact mass of the compound SH5-07 is 625.167 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SH5-07 (CAS 1456632-41-9) is a highly potent, hydroxamic acid-based small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Designed as an optimized analog of the salicylic acid-based BP-1-102, SH5-07 directly binds the SH2 and DNA-binding domains of STAT3, disrupting STAT3:STAT3 homodimerization and subsequent DNA binding [1]. For procurement professionals and lead researchers, SH5-07 represents a critical upgrade in the STAT3 inhibitor class, offering an in vitro IC50 of 3.9 μM, strict selectivity over STAT1 and STAT5, and validated in vivo efficacy in murine xenograft models at low single-digit mg/kg dosing . Its refined physicochemical profile makes it a primary choice for rigorous preclinical oncology and structural biology applications.

Relying on older-generation STAT3 inhibitors like BP-1-102 or non-selective JAK/STAT pathway blockers introduces significant experimental and translational risks. BP-1-102 requires high concentrations (10–20 μM) to achieve cellular efficacy, increasing the likelihood of off-target cytotoxicity and solvent-induced artifacts[1]. Furthermore, BP-1-102 suffers from severe aqueous solubility limitations that actively prevent its use in high-resolution structural assays such as NMR [1]. Generic substitution with broad-spectrum inhibitors fails to isolate STAT3-specific oncogenic signaling from the tumor-suppressive functions of STAT1. By procuring SH5-07, laboratories secure a compound with superior solubility for structural workflows, sub-4 μM cellular activity, and the precise isoform selectivity required for high-fidelity transcriptional assays .

Superior STAT3 DNA-Binding Inhibition Potency

In cell-free electrophoretic mobility shift assays (EMSA) utilizing NIH3T3/v-Src nuclear extracts, SH5-07 demonstrates significantly enhanced potency in blocking STAT3:STAT3 DNA-binding activity compared to its predecessor BP-1-102 [1].

Evidence DimensionSTAT3 DNA-binding IC50
Target Compound Data3.9 ± 0.6 μM
Comparator Or BaselineBP-1-102 (6.8 μM)
Quantified Difference42.6% reduction in IC50 (improved potency)
ConditionsCell-free EMSA using radiolabeled hSIE probe

Enables lower dosing in cell-free and cellular assays, minimizing off-target artifacts and reducing the required solvent volume.

Enhanced Cellular Efficacy for Downstream Target Suppression

When applied to human glioma and breast cancer cell lines, SH5-07 achieves robust suppression of intracellular STAT3 activation and downstream target genes (Bcl-2, c-Myc, Survivin) at significantly lower concentrations than legacy inhibitors [1].

Evidence DimensionEffective concentration for cellular antitumor effects
Target Compound Data~3.8 μM
Comparator Or BaselineBP-1-102 (10–20 μM)
Quantified Difference>2.5-fold improvement in cellular potency
ConditionsIntracellular pY705Stat3 reduction and viability assays in U251MG/MDA-MB-231 cells

Translates to more reliable suppression of downstream oncogenic targets without requiring cytotoxic concentrations that confound viability data.

Strict Isoform Selectivity Over STAT1

SH5-07 is highly selective for STAT3 over closely related STAT family members, ensuring that essential STAT1-mediated immune and apoptotic responses remain functionally intact during targeted STAT3 blockade .

Evidence DimensionBinding affinity / Inhibition constant (Ki)
Target Compound DataKi = 10.46 μM (STAT3); Ki > 100 μM (STAT1)
Comparator Or BaselineBroad-spectrum JAK/STAT inhibitors (Equal suppression)
Quantified Difference>9.5-fold selectivity window for STAT3 over STAT1
ConditionsCompetitive binding and functional assays

Critical for immunological and oncology research where STAT1 must remain active to accurately model tumor microenvironment dynamics.

Solubility Profile Enabling NMR Structural Biology

The hydroxamic acid moiety of SH5-07 provides a critical physicochemical advantage over the salicylic acid-based BP-1-102, overcoming the severe solubility barriers that previously hindered high-resolution structural mapping of STAT3-inhibitor complexes [1].

Evidence DimensionCompatibility with NMR chemical shift perturbation (CSP) analysis
Target Compound DataFully soluble and compatible with 13C-1H HMQC NMR mapping
Comparator Or BaselineBP-1-102 (Incompatible due to precipitation)
Quantified DifferenceBinary shift from incompatible to fully compatible for NMR workflows
ConditionsAqueous buffer systems required for high-concentration NMR structural studies

Crucial for procurement by structural biology labs needing fully soluble ligands for co-crystallization or NMR mapping workflows.

Preclinical In Vivo Oncology Models

Due to its high potency and favorable pharmacokinetic profile allowing for 3-5 mg/kg dosing, SH5-07 is a preferred choice for murine xenograft studies targeting glioblastoma and breast cancer, outperforming legacy inhibitors that require significantly higher doses [1].

High-Resolution Structural Biology (NMR)

Its superior aqueous solubility profile compared to BP-1-102 makes SH5-07 an essential ligand for structural biologists mapping the STAT3 SH2 and DNA-binding domains via chemical shift perturbation [1].

Multiplexed Tumor-Immune Co-Culture Assays

The >9.5-fold selectivity for STAT3 over STAT1 ensures that researchers can suppress tumor-intrinsic STAT3 signaling without artificially dampening STAT1-driven immune cell activity, making it ideal for complex microenvironment modeling .

Transcriptional Regulation and Gene Expression Profiling

With cellular efficacy at ~3.8 μM, SH5-07 allows for clean, low-toxicity suppression of target genes like Bcl-2, Mcl-1, and c-Myc, avoiding the solvent-induced artifacts common with 20 μM doses of older inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

625.16698299 Da

Monoisotopic Mass

625.16698299 Da

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Lopez-Tapia F, Brotherton-Pleiss C, Yue P, Murakami H, Costa Araujo AC, Reis Dos Santos B, Ichinotsubo E, Rabkin A, Shah R, Lantz M, Chen S, Tius MA, Turkson J. Linker Variation and Structure-Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Med Chem Lett. 2018 Feb 16;9(3):250-255. doi: 10.1021/acsmedchemlett.7b00544. eCollection 2018 Mar 8. PubMed PMID: 29541369; PubMed Central PMCID: PMC5846032.
2: Yue P, Lopez-Tapia F, Paladino D, Li Y, Chen CH, Namanja AT, Hilliard T, Chen Y, Tius MA, Turkson J. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. Cancer Res. 2016 Feb 1;76(3):652-63. doi: 10.1158/0008-5472.CAN-14-3558. Epub 2015 Jun 18. PubMed PMID: 26088127; PubMed Central PMCID: PMC4684502.

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